N-(2,6-Dimethylphenyl)-2-hydroxy-3-nitrobenzamide
Description
N-(2,6-Dimethylphenyl)-2-hydroxy-3-nitrobenzamide is a benzamide derivative characterized by a 2-hydroxy-3-nitro-substituted benzoyl group attached to a 2,6-dimethylphenylamine moiety. Its structural features, such as intramolecular hydrogen bonding between the hydroxyl and amide groups, may stabilize its conformation and enhance its suitability for applications in catalysis or medicinal chemistry .
Properties
CAS No. |
63981-17-9 |
|---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-9-5-3-6-10(2)13(9)16-15(19)11-7-4-8-12(14(11)18)17(20)21/h3-8,18H,1-2H3,(H,16,19) |
InChI Key |
NESNKKZSTMEYDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2,6-Dimethylphenyl)-2-hydroxy-3-nitrobenzamide can be compared to related benzamide derivatives, as outlined below:
Table 1: Structural and Functional Comparison
Key Observations
Conformational Flexibility: this compound likely adopts a conformation stabilized by intramolecular hydrogen bonding (O–H⋯O=C), similar to N-(2,6-dimethylphenyl)-3-methylbenzamide, which exhibits anti-periplanar alignment of N–H and C=O groups .
Reactivity and Catalytic Potential: Unlike N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which has an N,O-bidentate directing group for metal catalysis, the nitro and hydroxy groups in this compound may act as competing ligands, reducing its efficacy in catalytic applications.
Biological Activity :
- Metalaxyl , a structurally simpler benzamide, demonstrates fungicidal activity due to its ester and amide functionalities. The nitro group in this compound could confer oxidative or electrophilic properties, but its bioactivity remains uncharacterized compared to tetrazole-containing analogs .
Crystallographic Behavior :
- N-(2,6-Dimethylphenyl)-3-methylbenzamide forms intermolecular N–H⋯O hydrogen bonds along the c-axis . The nitro and hydroxyl groups in the target compound may introduce additional hydrogen-bonding motifs or π-stacking interactions, influencing solubility and stability.
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